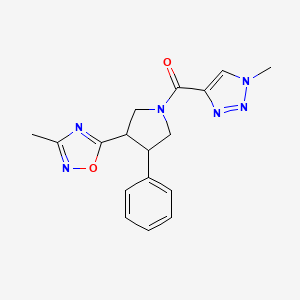

(3-(3-methyl-1,2,4-oxadiazol-5-yl)-4-phenylpyrrolidin-1-yl)(1-methyl-1H-1,2,3-triazol-4-yl)methanone

描述

This compound is a heterocyclic hybrid featuring a pyrrolidine core substituted with a 3-methyl-1,2,4-oxadiazole ring and a phenyl group at positions 3 and 4, respectively. The methanone moiety is linked to a 1-methyl-1H-1,2,3-triazole group, creating a structurally complex molecule. Such hybrids are of interest in medicinal chemistry due to the pharmacological relevance of oxadiazoles (e.g., metabolic stability) and triazoles (e.g., hydrogen-bonding capacity) .

属性

IUPAC Name |

[3-(3-methyl-1,2,4-oxadiazol-5-yl)-4-phenylpyrrolidin-1-yl]-(1-methyltriazol-4-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N6O2/c1-11-18-16(25-20-11)14-9-23(17(24)15-10-22(2)21-19-15)8-13(14)12-6-4-3-5-7-12/h3-7,10,13-14H,8-9H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFTSWJJHMFMVSN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=N1)C2CN(CC2C3=CC=CC=C3)C(=O)C4=CN(N=N4)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N6O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

The compound (3-(3-methyl-1,2,4-oxadiazol-5-yl)-4-phenylpyrrolidin-1-yl)(1-methyl-1H-1,2,3-triazol-4-yl)methanone is a complex organic molecule that incorporates diverse functional groups known for their biological activities. This article reviews the current understanding of its biological activity, including anticancer properties and other pharmacological effects.

Chemical Structure and Properties

The compound features a pyrrolidine ring linked to an oxadiazole and a triazole moiety, which are known for their roles in medicinal chemistry. The structural components can influence the compound's interaction with biological targets.

Molecular Formula and Weight

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₃N₅O₂ |

| Molecular Weight | 233.25 g/mol |

Biological Activity Overview

The biological activity of this compound is primarily attributed to its oxadiazole and triazole components. These heterocycles have been extensively studied for their potential in various therapeutic areas.

Anticancer Activity

Research has demonstrated that oxadiazole derivatives exhibit significant anticancer properties. They interact with multiple biological targets involved in cancer progression:

- Mechanisms of Action :

- Inhibition of Enzymes : Oxadiazoles can inhibit key enzymes such as thymidylate synthase and histone deacetylase (HDAC), which are crucial for DNA synthesis and modification.

- Targeting Kinases : Compounds similar to our target molecule have shown efficacy against kinases involved in cancer cell proliferation and survival pathways .

Case Studies

Several studies have highlighted the potential of oxadiazole and triazole derivatives in cancer therapy:

-

Study on Antitumor Activity :

- In vitro tests on various cancer cell lines (e.g., HeLa, MCF-7) demonstrated that compounds with oxadiazole scaffolds exhibited cytotoxic effects, leading to apoptosis in malignant cells.

- The study reported IC50 values ranging from 10 to 50 µM for several derivatives, indicating promising anticancer activity .

- Molecular Docking Studies :

Other Biological Activities

Beyond anticancer effects, compounds containing oxadiazole and triazole rings have shown potential in other therapeutic areas:

相似化合物的比较

Comparison with Structurally Similar Compounds

Structural Similarity Analysis

Using graph-based comparison methods (e.g., subgraph isomorphism detection), this compound shares motifs with kinase inhibitors and heterocyclic bioactive molecules. For example:

- Example 76 () : Contains pyrazolo[3,4-d]pyrimidine and thiophene rings. While distinct, both compounds employ fused heterocycles to enhance binding interactions.

- Methylofuran () : Features a formylated furan structure; the oxadiazole in the target compound may mimic furan’s electronic properties but with greater rigidity.

Table 1: Structural Comparison

Chemoinformatic Similarity Metrics

Binary fingerprint analysis using Tanimoto coefficients () would highlight shared pharmacophoric features. For instance:

Table 2: Similarity Coefficients (Hypothetical)

| Compound Pair | Tanimoto Coefficient | Key Shared Features |

|---|---|---|

| Target vs. Example 76 | 0.50 | Aromatic rings, halogen substituents |

| Target vs. Methylofuran | 0.25 | Oxadiazole/furan similarity |

常见问题

Q. Optimization Tips :

- Use High-Performance Liquid Chromatography (HPLC) to monitor intermediate purity .

- Adjust solvent polarity (e.g., switch from ethanol to DMF) to improve solubility of aromatic intermediates .

How should researchers characterize this compound’s purity and structural integrity?

Basic Research Focus

A combination of analytical techniques is critical:

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm substituent positions on the pyrrolidine and triazole rings .

- High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula and detect isotopic patterns for halogenated byproducts .

- HPLC with UV/Vis detection : Use C18 reverse-phase columns and acetonitrile/water gradients to assess purity (>95% recommended for biological assays) .

Q. Advanced Tip :

- Employ 2D NMR (e.g., COSY, HSQC) to resolve overlapping signals in the crowded aromatic regions .

What methodologies are suitable for evaluating this compound’s stability under physiological conditions?

Q. Advanced Research Focus

- pH-dependent stability : Incubate the compound in buffers (pH 2–9) at 37°C and analyze degradation products via LC-MS .

- Thermogravimetric Analysis (TGA) : Assess thermal stability under simulated storage conditions .

- Light sensitivity : Expose to UV-Vis light and monitor photodegradation using HPLC .

Q. Data Interpretation :

- Compare degradation half-lives across conditions to identify vulnerable functional groups (e.g., oxadiazole ring hydrolysis at acidic pH) .

How can researchers resolve contradictions in reported biological activity data for this compound?

Advanced Research Focus

Contradictions may arise from variations in assay conditions or impurity profiles. Mitigation strategies include:

- Standardized assays : Replicate studies using uniform protocols (e.g., fixed cell lines, ATP-based viability assays) .

- Dose-response curves : Compare EC₅₀ values across studies to identify potency trends .

- Impurity profiling : Use LC-MS to rule out bioactive contaminants (e.g., unreacted intermediates) .

Case Study :

If one study reports anticancer activity while another does not, verify the compound’s solubility in assay media (e.g., DMSO concentration ≤0.1%) and confirm target engagement via Western blotting .

What computational tools are recommended for predicting this compound’s pharmacokinetic and target-binding properties?

Q. Advanced Research Focus

- Molecular docking : Use AutoDock Vina or Schrödinger to model interactions with targets like kinases or GPCRs. Focus on the oxadiazole and triazole moieties as hydrogen-bond acceptors .

- ADMET prediction : SwissADME or pkCSM to estimate solubility, permeability (e.g., Caco-2 cells), and cytochrome P450 interactions .

- MD simulations : GROMACS for assessing binding stability over 100-ns trajectories .

Q. Validation :

- Cross-reference predictions with experimental data (e.g., microsomal stability assays) .

How should researchers design in vivo studies to evaluate this compound’s pharmacological effects?

Q. Advanced Research Focus

- Dosing regimen : Start with 10–50 mg/kg (oral or IV) in rodent models, adjusting based on pharmacokinetic data (e.g., t₁/₂ from plasma LC-MS) .

- Control groups : Include vehicle controls and structurally related analogs (e.g., triazole or oxadiazole derivatives) to isolate scaffold-specific effects .

- Endpoint analysis : Measure biomarkers (e.g., cytokine levels for anti-inflammatory studies) and perform histopathology on target organs .

Q. Statistical Design :

- Use randomized block designs with ≥6 animals per group to account for biological variability .

What strategies can elucidate the structure-activity relationship (SAR) of this compound?

Q. Advanced Research Focus

- Analog synthesis : Modify substituents on the phenyl (C4 of pyrrolidine) or triazole rings and compare bioactivity .

- Pharmacophore mapping : Identify critical hydrogen-bond donors/acceptors using software like Phase .

- Free-Wilson analysis : Quantify contributions of substituents to activity using regression models .

Q. Example :

- Replacing the 3-methyl group on the oxadiazole with bulkier substituents (e.g., isopropyl) may enhance target affinity but reduce solubility .

How can researchers assess this compound’s environmental impact during preclinical development?

Q. Advanced Research Focus

- Biodegradation studies : Use OECD 301B tests to measure microbial degradation in water/soil .

- Ecotoxicology : Expose Daphnia magna or zebrafish embryos to determine LC₅₀ values .

- Bioaccumulation potential : Calculate logP (predicted ~3.2) to assess lipid membrane penetration .

Q. Regulatory Alignment :

- Follow REACH guidelines for hazard classification and disposal recommendations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。